An In-depth Technical Guide to the Core Basic Properties of 2,6-Dimethylquinazolin-4(1H)-one
An In-depth Technical Guide to the Core Basic Properties of 2,6-Dimethylquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2,6-dimethylquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data in public literature, this guide combines established knowledge of the quinazolinone scaffold with predictive models for its physicochemical properties. Detailed plausible experimental protocols for its synthesis and characterization are presented, based on well-established methodologies for analogous compounds. Furthermore, this document outlines the broad spectrum of potential biological activities associated with the quinazolinone core, supported by generalized workflows for synthesis and biological screening.
Introduction
Quinazolin-4(1H)-one and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are a cornerstone in the field of medicinal chemistry. The scaffold is a privileged structure, frequently found in a variety of biologically active molecules with a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties. The structural versatility of the quinazolinone ring system allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties. 2,6-Dimethylquinazolin-4(1H)-one, with methyl substitutions at the 2 and 6 positions, is a specific analogue within this important class. This guide aims to provide a detailed technical resource on its fundamental characteristics.
Physicochemical Properties
| Property | Predicted Value | Method/Software |
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molecular Weight | 174.20 g/mol | - |
| pKa (most acidic) | ~8-9 | Chemicalize, Marvin |
| pKa (most basic) | ~2-3 | Chemicalize, Marvin |
| LogP | 1.5 - 2.5 | XLogP3, ChemDraw |
| Aqueous Solubility | Predicted to be sparingly soluble to soluble. | ALOGPS, ESOL |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 0 | - |
Note: These values are in silico predictions and should be confirmed experimentally.
Synthesis and Characterization
While a specific detailed protocol for the synthesis of 2,6-dimethylquinazolin-4(1H)-one is not extensively documented, a plausible and efficient synthetic route can be derived from established methods for similar quinazolinone derivatives. The most common and logical approach involves the cyclocondensation of 2-amino-5-methylbenzoic acid with a suitable C1 synthon.
Proposed Synthetic Protocol
A reliable method for the synthesis of 2,6-dimethylquinazolin-4(1H)-one is the reaction of 2-amino-5-methylbenzoic acid with acetamide or acetic anhydride followed by treatment with ammonia.
Reaction Scheme:
Caption: Proposed two-step synthesis of 2,6-dimethylquinazolin-4(1H)-one.
Materials:
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2-Amino-5-methylbenzoic acid
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Acetic anhydride
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Aqueous ammonia solution (25-30%)
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Ethanol
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Hydrochloric acid (for pH adjustment)
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Sodium bicarbonate (for neutralization)
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Anhydrous sodium sulfate or magnesium sulfate
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Ethyl acetate
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Hexane
Experimental Procedure:
Step 1: Synthesis of 2,6-Dimethyl-4H-3,1-benzoxazin-4-one
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In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-5-methylbenzoic acid (1 equivalent) and acetic anhydride (3-5 equivalents) is heated at reflux for 2-4 hours.
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The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After completion, the excess acetic anhydride is removed under reduced pressure.
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The residue is cooled to room temperature, and the resulting solid is collected by filtration, washed with cold hexane, and dried to yield the crude 2,6-dimethyl-4H-3,1-benzoxazin-4-one. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 2,6-Dimethylquinazolin-4(1H)-one
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The crude 2,6-dimethyl-4H-3,1-benzoxazin-4-one from the previous step is suspended in ethanol in a round-bottom flask.
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An excess of concentrated aqueous ammonia solution is added to the suspension.
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The mixture is heated at reflux for 4-6 hours. The reaction should be monitored by TLC.
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After the reaction is complete, the solvent is evaporated under reduced pressure.
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The residue is treated with water, and the pH is adjusted to neutral using a dilute solution of sodium bicarbonate.
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The precipitated solid is collected by filtration, washed with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 2,6-dimethylquinazolin-4(1H)-one.
Characterization
The structure and purity of the synthesized 2,6-dimethylquinazolin-4(1H)-one should be confirmed by various spectroscopic methods. While experimental spectra for this specific compound are scarce, the expected spectral data based on its structure are outlined below.
Table of Expected Spectral Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (likely 3H) in the range of δ 7.0-8.0 ppm. Two singlets for the two methyl groups, one at the C2 position (δ ~2.4 ppm) and one at the C6 position (δ ~2.5 ppm). A broad singlet for the N-H proton (δ > 10 ppm). The exact chemical shifts and coupling patterns will depend on the solvent used. |
| ¹³C NMR | A signal for the carbonyl carbon (C4) around δ 160-165 ppm. A signal for the C2 carbon around δ 150-155 ppm. Signals for the aromatic carbons in the range of δ 115-150 ppm. Signals for the two methyl carbons around δ 20-25 ppm. |
| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (174.20 g/mol ). |
| IR | A characteristic C=O stretching vibration for the amide carbonyl group in the range of 1650-1700 cm⁻¹. N-H stretching vibrations around 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups. C=C and C=N stretching vibrations in the aromatic region. |
Biological Properties and Potential Signaling Pathways
Direct experimental evidence for the biological activity of 2,6-dimethylquinazolin-4(1H)-one is not widely reported. However, the quinazolinone scaffold is a well-established pharmacophore with a broad range of biological activities. Therefore, it is plausible that 2,6-dimethylquinazolin-4(1H)-one may exhibit one or more of the following activities.
Potential Biological Activities:
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Anticancer Activity: Many quinazolinone derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and PI3K. They can induce apoptosis and inhibit tumor growth.
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Anti-inflammatory Activity: Some derivatives have shown potent anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
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Antimicrobial Activity: The quinazolinone core has been incorporated into various antibacterial and antifungal agents.
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Anticonvulsant Activity: Certain quinazolinone derivatives have demonstrated anticonvulsant properties in animal models.
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Antiviral Activity: Some compounds have shown activity against various viruses, including HIV and influenza.
Signaling Pathways:
Given the lack of specific data for 2,6-dimethylquinazolin-4(1H)-one, a diagram of a specific signaling pathway is not feasible. Instead, a generalized workflow for the biological evaluation of a novel quinazolinone derivative is presented below.
